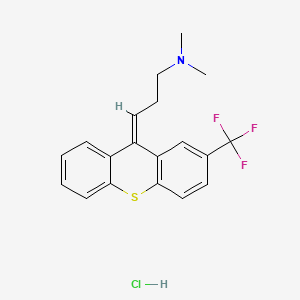

Thioxanthene, 9-(3-(dimethylamino)propylidene)-2-trifluoromethyl-, hydrochloride, (Z)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thioxanthene, 9-(3-(dimethylamino)propylidene)-2-trifluoromethyl-, hydrochloride, (Z)- is a chemical compound known for its significant pharmacological properties. It is commonly used in the treatment of various psychiatric disorders due to its potent antipsychotic effects. This compound is a member of the thioxanthene class of antipsychotic agents, which are structurally related to phenothiazines but possess distinct pharmacological profiles.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

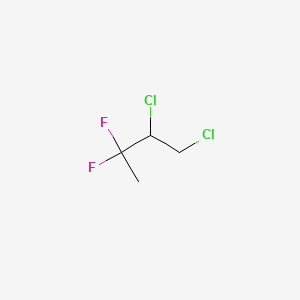

The synthesis of Thioxanthene, 9-(3-(dimethylamino)propylidene)-2-trifluoromethyl-, hydrochloride, (Z)- typically involves the following steps:

Formation of the Thioxanthene Core: The thioxanthene core is synthesized through a cyclization reaction involving a suitable precursor, such as a diaryl sulfide.

Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction, often using dimethylamine as the nucleophile.

Addition of the Trifluoromethyl Group: The trifluoromethyl group is incorporated through a halogen exchange reaction, typically using a trifluoromethylating agent like trifluoromethyl iodide.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: Thioxanthene derivatives can undergo oxidation reactions, typically forming sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxanthene core to its corresponding dihydrothioxanthene.

Substitution: Nucleophilic substitution reactions are common, particularly at the dimethylamino group or the trifluoromethyl group.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothioxanthenes.

Substitution: Various substituted thioxanthenes depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound is used as a model system for studying the reactivity of thioxanthene derivatives. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.

Biology

Biologically, Thioxanthene, 9-(3-(dimethylamino)propylidene)-2-trifluoromethyl-, hydrochloride, (Z)- is studied for its interactions with neurotransmitter receptors, particularly dopamine and serotonin receptors. This makes it a valuable tool in neuropharmacology research.

Medicine

Medically, this compound is used as an antipsychotic agent. It is effective in treating conditions such as schizophrenia, bipolar disorder, and severe anxiety. Its pharmacological profile includes sedative and antiemetic properties, making it useful in managing agitation and nausea in psychiatric patients.

Industry

In the pharmaceutical industry, this compound is utilized in the formulation of various antipsychotic medications. Its stability and efficacy make it a preferred choice for long-term treatment regimens.

Mécanisme D'action

The mechanism of action of Thioxanthene, 9-(3-(dimethylamino)propylidene)-2-trifluoromethyl-, hydrochloride, (Z)- involves antagonism of dopamine D2 receptors in the brain. By blocking these receptors, the compound reduces the effects of excess dopamine, which is believed to contribute to the symptoms of psychosis. Additionally, it has affinity for serotonin receptors, which may contribute to its mood-stabilizing effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Chlorpromazine: A phenothiazine antipsychotic with a similar mechanism of action but different side effect profile.

Fluphenazine: Another phenothiazine derivative with higher potency but increased risk of extrapyramidal side effects.

Haloperidol: A butyrophenone antipsychotic with a different chemical structure but similar therapeutic uses.

Uniqueness

Thioxanthene, 9-(3-(dimethylamino)propylidene)-2-trifluoromethyl-, hydrochloride, (Z)- is unique due to its trifluoromethyl group, which enhances its lipophilicity and central nervous system penetration. This structural feature contributes to its potent antipsychotic effects and distinguishes it from other thioxanthene and phenothiazine derivatives.

Propriétés

Numéro CAS |

37028-40-3 |

|---|---|

Formule moléculaire |

C19H19ClF3NS |

Poids moléculaire |

385.9 g/mol |

Nom IUPAC |

(3Z)-N,N-dimethyl-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propan-1-amine;hydrochloride |

InChI |

InChI=1S/C19H18F3NS.ClH/c1-23(2)11-5-7-14-15-6-3-4-8-17(15)24-18-10-9-13(12-16(14)18)19(20,21)22;/h3-4,6-10,12H,5,11H2,1-2H3;1H/b14-7-; |

Clé InChI |

KAKFVUQHGXFCIM-KIUKIJHYSA-N |

SMILES isomérique |

CN(C)CC/C=C\1/C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F.Cl |

SMILES canonique |

CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Benzyloxy)-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12849901.png)